U-90042

GABA-A receptor binding affinity subtype selectivity

U-90042 is a nonbenzodiazepine GABAₐ agonist with comparable high affinity for α1, α3, and α6 subunits (Ki 7.8–11.0 nM). It uniquely produces sedation without amnesia and antagonizes diazepam-induced amnesia. Ideal for studies on α6 function, flumazenil-insensitive sedation, and memory circuits. Research-use only.

Molecular Formula C17H13ClN6O
Molecular Weight 352.8 g/mol
CAS No. 134516-99-7
Cat. No. B1682054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-90042
CAS134516-99-7
Synonyms11-chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-diimidazo(1,5-a-1',2'-c)quinazoline
U 90042
U-90042
Molecular FormulaC17H13ClN6O
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NO2)C3=C4N5CCN=C5C6=C(N4C=N3)C=CC(=C6)Cl
InChIInChI=1S/C17H13ClN6O/c18-10-3-4-12-11(7-10)15-19-5-6-23(15)17-13(20-8-24(12)17)14-21-16(25-22-14)9-1-2-9/h3-4,7-9H,1-2,5-6H2
InChIKeyCLPSAAPUJUVQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

U-90042 (CAS 134516-99-7): A Nonbenzodiazepine GABAA Receptor Agonist with Differentiated Subtype Profile for Sedative-Hypnotic Research Procurement


U-90042 (CAS 134516-99-7) is a structurally novel nonbenzodiazepine hypnotic that acts as a selective agonist at GABAA receptors containing α1, α3, and α6 subunits [1]. It binds to recombinant α1β2γ2, α3β2γ2, and α6β2γ2 subtypes with comparable high affinity (Ki = 7.8, 9.5, and 11.0 nM, respectively) and potentiates GABA-induced chloride currents in α6β2γ2 receptors . Developed by the Upjohn Company (now part of Pfizer), this compound exhibits a unique pharmacological fingerprint that distinguishes it from classical benzodiazepines and other nonbenzodiazepine hypnotics, making it a specialized tool for investigating GABAA receptor subtype-specific functions in preclinical research.

U-90042 (CAS 134516-99-7): Critical Differentiation from Benzodiazepine and Nonbenzodiazepine Hypnotics in GABAA Subtype Selectivity and In Vivo Pharmacology


Generic substitution among GABAA receptor agonists is scientifically unjustified due to profound differences in subtype selectivity, intrinsic efficacy, and resultant in vivo behavioral profiles. U-90042 is not a simple sedative; its comparable high affinity for α1, α3, and α6 subtypes—including the α6 subtype typically targeted by inverse agonists—contrasts sharply with the subtype preferences of diazepam (broad, with low affinity for α6) and zolpidem (highly α1-selective) [1]. These molecular distinctions translate into divergent functional outcomes: U-90042 produces sedation without amnesia and can antagonize diazepam-induced amnesia, a property not shared by conventional hypnotics [1]. Consequently, substituting U-90042 with another GABAergic compound in research protocols would alter both target engagement and behavioral readouts, compromising experimental validity and reproducibility.

U-90042 (CAS 134516-99-7): Quantitative Comparative Evidence for Differentiated GABAA Subtype Binding, Intrinsic Activity, and In Vivo Behavioral Pharmacology


U-90042 (CAS 134516-99-7) Binding Affinity at α6β2γ2 GABAA Receptors vs. Diazepam and Zolpidem

U-90042 exhibits high affinity for the α6β2γ2 GABAA receptor subtype (Ki = 11.0 nM), a property not observed with the benzodiazepine diazepam or the nonbenzodiazepine zolpidem. The α6 subtype is typically insensitive to classical benzodiazepines. The affinity profile of U-90042 is comparable to that of the benzodiazepine partial inverse agonist Ro 15-4513, differentiating it from sedative/hypnotics such as diazepam and zolpidem [1].

GABA-A receptor binding affinity subtype selectivity α6 subunit

U-90042 (CAS 134516-99-7) Lack of Amnestic Effect and Antagonism of Diazepam-Induced Amnesia in Mice

In a one-trial passive avoidance task in mice, U-90042 (10 mg/kg i.p.) produced no significant amnesia, in stark contrast to benzodiazepine hypnotics which typically impair memory consolidation. Furthermore, U-90042 antagonized the amnestic effect of diazepam when co-administered [1]. This functional antagonism aligns with its low intrinsic activity and diazepam-antagonist properties observed at α1β2γ2 and α3β2γ2 receptor subtypes in vitro [1].

amnesia memory passive avoidance diazepam antagonism

U-90042 (CAS 134516-99-7) Fails to Substitute for Diazepam in Drug Discrimination Assays, Indicating Distinct Subjective Effects

In rats trained to discriminate diazepam from saline, U-90042 produced predominantly vehicle-appropriate (saline) responses, even at doses that induced motor depression [1]. This indicates that the interoceptive cue produced by U-90042 is fundamentally different from that of diazepam, despite both compounds acting at GABAA receptors. This lack of substitution is consistent with U-90042's low intrinsic efficacy and partial antagonist profile at diazepam-sensitive receptor subtypes [1].

drug discrimination interoceptive stimulus diazepam GABAA

U-90042 (CAS 134516-99-7) Sedative Effects Are Not Antagonized by Flumazenil, Distinguishing It from Benzodiazepine Site Agonists

The sedative and motor-impairing effects of U-90042 (3 mg/kg i.p.) in mice, as measured by locomotor activity suppression and rotarod performance impairment, were not antagonized by the benzodiazepine site antagonist flumazenil [1]. This contrasts with classical benzodiazepines and zolpidem, whose sedative effects are typically reversed by flumazenil. The flumazenil-insensitivity suggests that U-90042 produces sedation via a mechanism distinct from the classical benzodiazepine binding site, possibly involving direct gating or modulation at a different site on the GABAA receptor complex [1].

flumazenil benzodiazepine antagonist sedation GABAA

U-90042 (CAS 134516-99-7): Validated Research Application Scenarios Based on Differentiated Pharmacological Evidence


Investigating the Role of α6-Containing GABAA Receptors in Cerebellar Function and Motor Coordination

U-90042's high affinity for α6β2γ2 receptors (Ki = 11.0 nM) enables targeted pharmacological studies of α6 subunit function in cerebellar granule cells [1]. Unlike diazepam, which lacks α6 affinity, U-90042 can be used to probe the contribution of these receptors to motor coordination, ataxia, and ethanol sensitivity. Researchers can employ U-90042 in α6 knockout mouse models or in cerebellar slice electrophysiology to dissect α6-specific signaling pathways without confounding activity at other benzodiazepine-sensitive subtypes.

Dissociating Sedation from Amnesia in Preclinical Behavioral Pharmacology

The unique property of U-90042 to induce sedation and motor impairment without causing amnesia—and to actively block diazepam-induced amnesia—makes it a critical tool for memory research [1]. Scientists can use U-90042 in passive avoidance, Morris water maze, or fear conditioning paradigms to determine whether observed memory deficits are a direct consequence of sedation or a specific effect on memory consolidation. Additionally, co-administration studies with amnestic drugs can help identify the receptor mechanisms and neural circuits mediating drug-induced amnesia.

Elucidating Non-Benzodiazepine Site Mechanisms of GABAergic Sedation

Because the sedative effects of U-90042 are resistant to flumazenil antagonism, this compound serves as a powerful probe to investigate GABAA receptor-mediated sedation that occurs independently of the classical benzodiazepine binding site [1]. Researchers can utilize U-90042 in combination with site-directed mutagenesis of GABAA receptor subunits, or in vivo microdialysis and EEG studies, to map the binding domains and downstream neural pathways responsible for flumazenil-insensitive sedation. This application is particularly relevant for understanding the pharmacology of other nonbenzodiazepine hypnotics and for developing novel sedatives with reduced abuse liability.

Differentiating Interoceptive Stimulus Properties of GABAA Receptor Ligands in Drug Discrimination Studies

U-90042's failure to substitute for diazepam in drug discrimination assays provides a unique opportunity to study the subjective effects of GABAergic compounds [1]. Researchers can use U-90042 as a training drug in its own discrimination assay, or as a test compound in animals trained to discriminate other sedative/hypnotics, to characterize the receptor subtypes and intracellular signaling cascades that generate distinct interoceptive cues. This work is fundamental to understanding the abuse potential and clinical subjective effects of GABAA receptor modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for U-90042

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.